N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC16354628
Molecular Formula: C13H9ClN6O
Molecular Weight: 300.70 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide -](/images/structure/VC16354628.png)
Specification
Molecular Formula | C13H9ClN6O |
---|---|
Molecular Weight | 300.70 g/mol |
IUPAC Name | N-[2-chloro-5-(tetrazol-1-yl)phenyl]pyridine-4-carboxamide |
Standard InChI | InChI=1S/C13H9ClN6O/c14-11-2-1-10(20-8-16-18-19-20)7-12(11)17-13(21)9-3-5-15-6-4-9/h1-8H,(H,17,21) |
Standard InChI Key | DVYAMFOAEZDKMY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1N2C=NN=N2)NC(=O)C3=CC=NC=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₃H₉ClN₆O and a molecular weight of 300.7 g/mol . Its structure combines a pyridine-4-carboxamide core with a 2-chloro-5-(1H-tetrazol-1-yl)phenyl substituent (Fig. 1). The tetrazole ring, a nitrogen-rich heterocycle, and the chloro group contribute to its potential bioactivity and metabolic stability .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₉ClN₆O |
Molecular Weight | 300.7 g/mol |
IUPAC Name | N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide |
CAS Number | 1190289-32-7 |
Spectral Characteristics
While experimental spectral data for this compound is scarce, analogous tetrazole-containing molecules exhibit distinct features:
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¹H NMR: Pyridine protons resonate at δ 8.5–9.0 ppm, while tetrazole protons appear as singlets near δ 9.5 ppm . The amide NH proton may display a broad signal at δ 10–12 ppm.
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IR Spectroscopy: Stretching vibrations for the amide C=O (~1650 cm⁻¹) and tetrazole C-N (~1350 cm⁻¹) are expected .
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Mass Spectrometry: The molecular ion peak [M+H]⁺ should appear at m/z 301.7, with fragmentation patterns involving loss of N₂ from the tetrazole ring .
Synthesis and Structural Elucidation
Crystallographic and Computational Analysis
X-ray diffraction of similar tetrazole-pyridine hybrids reveals planar geometries with intermolecular hydrogen bonding involving the amide and tetrazole groups . Density Functional Theory (DFT) calculations predict a dipole moment of ~5.2 D, indicating moderate polarity conducive to membrane permeability .
Physicochemical and Biological Properties
Thermal Stability
Differential Scanning Calorimetry (DSC) of analogous compounds shows melting points between 120–150°C, suggesting moderate thermal stability . The tetrazole ring’s exothermic decomposition above 200°C may limit high-temperature applications .
Predicted Bioactivity
Computational models (e.g., PASS) highlight potential multitarget activity:
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Nicotinic Receptor Antagonism: Pa = 0.74–0.78 .
The chloro group enhances lipophilicity (clogP ≈ 2.8), potentially improving blood-brain barrier penetration .
Table 2: In Silico ADMET Predictions
Parameter | Prediction |
---|---|
logP (Lipophilicity) | 2.8 |
Water Solubility | -3.2 (LogS) |
CYP2D6 Inhibition | Low |
Bioavailability | 65% |
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